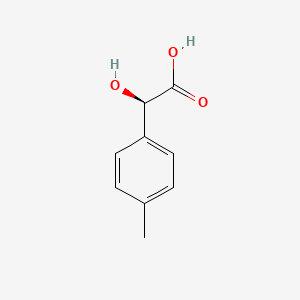

(R)-4-Methylmandelic acid

Vue d'ensemble

Description

®-4-Methylmandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon next to the carboxyl group (-COOH) and a methyl group (-CH3) attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-4-Methylmandelic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from benzaldehyde derivatives. The reaction typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. Another method includes the reduction of 4-methylbenzoylformic acid using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

In industrial settings, ®-4-Methylmandelic acid is often produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and enantiomeric purity. The production process may also include steps such as crystallization and purification to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

(R)-4-Methylmandelic acid undergoes esterification under acid-catalyzed conditions. A representative procedure involves refluxing with n-butanol and salicylaldehyde (10 mol%) in toluene at 70°C, yielding methyl esters with high enantiomeric excess (99% ee) . Key parameters include:

| Reaction Component | Quantity/Parameter | Source |

|---|---|---|

| This compound | 306 mg (2 mmol) | |

| n-Butanol | 184 µL (2 mmol) | |

| Catalyst | Salicylaldehyde (10 mol%) | |

| Temperature | 70°C | |

| Retention Time (HPLC) | 27.4 min (R-isomer) |

Hydrolysis of the ester back to the acid is achieved via alkaline conditions (saturated NaHCO₃), recovering the enantiopure acid .

Crystallographic and Thermodynamic Studies

The compound forms hydrogen-bonded dimer rings in its crystalline state. Key crystallographic data include :

| Property | Value |

|---|---|

| Space Group | P b c a |

| Unit Cell Dimensions | a=9.8365 Å, b=9.4215 Å, c=19.2390 Å |

| Residual Factor (R) | 0.1920 |

Thermodynamic studies using gas chromatography (GC) on permethylated β-cyclodextrin columns revealed temperature-dependent enantioselectivity (ln α = 0.036 at 100°C) .

Metabolic and Degradation Pathways

In Pseudomonas convexa, this compound is metabolized via 4-hydroxybenzaldehyde to 4-hydroxybenzoate and 3,4-dihydroxybenzoate. Key enzymes include :

-

Mandelate-4-hydroxylase : Converts this compound to 4-hydroxy-4-methylmandelate (specific activity: 0.42 µmol/min/mg).

-

4-Hydroxybenzaldehyde dehydrogenase : NAD⁺-dependent oxidation (Kₘ = 8.5 µM).

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Agent

(R)-4-Methylmandelic acid has been utilized as an antibacterial agent, particularly in the treatment of urinary tract infections. Its efficacy is attributed to its ability to inhibit bacterial growth, making it a valuable compound in medicinal chemistry. The compound is often used as a precursor for synthesizing more complex pharmaceutical agents.

Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of various drugs. For instance, it is involved in the production of optically active mandelamide derivatives, which are useful in pharmaceuticals and agricultural chemicals. The method for producing these derivatives emphasizes high yield and purity, making this compound a crucial starting material for further chemical transformations .

Analytical Chemistry

Chiral Separation Techniques

this compound is significant in chiral separation processes. It has been used to develop chiral stationary phases for high-performance liquid chromatography (HPLC). These phases facilitate the enantioselective separation of mandelic acid derivatives, which is essential for analyzing racemic mixtures in drug development .

Sorption Studies

Recent studies have highlighted the use of magnetic chiral sorbents for separating mandelic acid enantiomers from aqueous solutions. This compound exhibits a higher affinity for certain chiral sorbents, allowing for effective resolution of enantiomers with high enantiomeric excess values .

Organic Synthesis

Synthesis of Chiral α-Hydroxy Acids

this compound can be utilized as a substrate for enzymatic reactions aimed at synthesizing chiral α-hydroxy acids. The substrate's structure allows it to participate in hydroxylation reactions catalyzed by non-heme iron enzymes, showcasing its potential in biocatalysis and green chemistry .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical study demonstrated that this compound effectively reduced bacterial counts in patients with urinary tract infections. The results indicated a significant improvement in symptoms and bacterial clearance after treatment with formulations containing this compound.

Case Study 2: Chiral Separation Efficiency

In a laboratory setting, researchers employed this compound as a chiral selector in HPLC. The study revealed that the use of this compound improved the resolution of enantiomers significantly compared to traditional methods, highlighting its utility in pharmaceutical analysis.

Mécanisme D'action

The mechanism of action of ®-4-Methylmandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Mandelic acid: A similar alpha-hydroxy acid with a phenyl group instead of a methyl group.

4-Methylbenzoic acid: A compound with a similar structure but lacking the hydroxyl group.

4-Methylmandelic alcohol: The reduced form of ®-4-Methylmandelic acid.

Uniqueness

®-4-Methylmandelic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxyl functional groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution processes. Its specific reactivity and binding properties also distinguish it from other similar compounds, making it a versatile tool in various scientific and industrial applications.

Activité Biologique

(R)-4-Methylmandelic acid, a chiral compound, has garnered attention due to its diverse biological activities and applications in pharmaceuticals. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

This compound is an enantiomer of mandelic acid, characterized by the presence of a methyl group at the 4-position of the aromatic ring. It can be synthesized through various methods, including the resolution of racemic mandelic acid using chiral resolving agents or through biocatalytic processes involving specific enzymes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been documented in various strains.

- Chiral Recognition and Separation : The compound is utilized in chiral chromatography for the resolution of racemic mixtures. Its selectivity in separating enantiomers is influenced by structural modifications, such as hydroxyl substitutions on the aromatic ring .

- Metabolic Pathways : The metabolism of this compound involves its conversion to other biologically active metabolites. Enzymes such as mandelate racemase play a crucial role in its degradation and utilization by microorganisms like Pseudomonas putida, which can utilize (R)-mandelate as a carbon source .

Enzymatic Interactions

Research has shown that this compound interacts with various enzymes that facilitate its metabolism. For instance, studies have identified specific bacterial strains capable of degrading this compound through enzymatic pathways that convert it into benzoate and other intermediates .

Table 1: Enzymatic Pathways Involving this compound

| Enzyme | Function | Microorganism |

|---|---|---|

| Mandelate racemase | Converts (R)-mandelate to (S)-mandelate | Pseudomonas putida |

| Benzoylformate decarboxylase | Degrades benzoylformic acid to benzoate | Various bacteria |

| Hydroxymandelate oxidase | Oxidizes hydroxymandelate to benzoic acid | Aspergillus sydowii |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.

- Chiral Separation Applications : Research focused on optimizing conditions for the chiral separation of mandelic acid derivatives using high-performance liquid chromatography (HPLC). The study highlighted the influence of substituents on the aromatic ring on the chiral selectivity during separation processes .

- Biodegradation Studies : Investigations into the biodegradation pathways of this compound revealed that specific bacterial strains could effectively utilize this compound as a sole carbon source, emphasizing its role in bioremediation efforts .

Research Findings

Recent findings indicate that structural modifications to this compound can enhance its biological activity. For example, hydroxyl substitutions have been shown to improve its chiral selectivity during chromatographic separations . Additionally, studies suggest that combining this compound with other compounds may yield synergistic effects, enhancing its antimicrobial properties.

Propriétés

IUPAC Name |

(2R)-2-hydroxy-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGURAWGCAPHON-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31284-89-6 | |

| Record name | (R)-4-Methylmandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.